5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one

Description

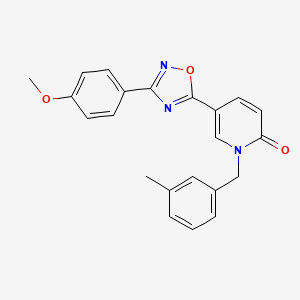

The compound 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridin-2-one core substituted with a 1,2,4-oxadiazole ring and a 3-methylbenzyl group. The oxadiazole moiety is decorated with a 4-methoxyphenyl substituent, which enhances its electronic and steric profile compared to simpler aryl groups. The 1,2,4-oxadiazole ring contributes to metabolic stability and bioisosteric replacement of labile functional groups, making this scaffold attractive for drug discovery .

Properties

IUPAC Name |

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-methylphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-15-4-3-5-16(12-15)13-25-14-18(8-11-20(25)26)22-23-21(24-28-22)17-6-9-19(27-2)10-7-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCQVADVJIZRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O3 |

| Molecular Weight | 393.44 g/mol |

| LogP | 2.4056 |

| Polar Surface Area | 68.293 Ų |

| Hydrogen Bond Acceptors | 7 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including the compound . The IC50 values (the concentration required to inhibit cell growth by 50%) for various oxadiazole compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicate promising activity:

- MCF-7 : IC50 values ranged from 0.12 to 2.78 µM , suggesting significant cytotoxic effects.

- A549 : Similar trends were observed, with compounds exhibiting comparable potency to established chemotherapeutics like doxorubicin .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis through various pathways:

- p53 Activation : Studies indicate that these compounds may enhance p53 expression levels, leading to increased apoptosis in cancer cells .

- Caspase Activation : The cleavage of caspase-3 has been observed in treated cells, further confirming the apoptotic pathway activation .

Antimicrobial Activity

In addition to anticancer properties, the compound also exhibits antimicrobial activity. Research into related oxadiazole derivatives has shown effectiveness against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens.

- Results : Compounds demonstrated significant antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating a series of oxadiazole derivatives found that modifications in the phenyl ring could enhance biological activity. The presence of electron-donating or withdrawing groups significantly affected the cytotoxicity against MCF-7 cells .

- Molecular Docking Studies : Docking simulations revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer progression, indicating potential for therapeutic development .

- Clinical Relevance : Some derivatives are currently undergoing clinical trials for their efficacy in treating various cancers, showcasing their potential as novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents and their pharmacological implications:

Physicochemical Properties

- Lipophilicity : The 4-methoxyphenyl group increases lipophilicity compared to unsubstituted phenyl (ClogP ~2.5 vs. ~1.8) . However, the 3-methylbenzyl substituent offers moderate hydrophobicity, avoiding excessive membrane impermeability seen in bulkier groups (e.g., cyclohexylmethyl in Compound 4-03) .

- Electronic Effects : The methoxy group is electron-donating, stabilizing the oxadiazole ring’s resonance structure, whereas trifluoromethoxy (IACS-28258) introduces strong electron-withdrawing effects, altering binding interactions .

Preparation Methods

Pyridinone Core Formation

The pyridin-2(1H)-one scaffold is typically synthesized via cyclocondensation of β-keto esters with ammonia or ammonium acetate. For the 3-methylbenzyl substituent, reductive alkylation using 3-methylbenzyl bromide and a preformed pyridinone intermediate is employed.

Example Protocol (Adapted from):

- Cyclocondensation : Ethyl acetoacetate (1.0 equiv) and ammonium acetate (2.5 equiv) are heated at 120°C in ethanol for 6 hours to yield 6-methylpyridin-2(1H)-one (78% yield).

- N-Alkylation : The pyridinone is treated with 3-methylbenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours, yielding 1-(3-methylbenzyl)-6-methylpyridin-2(1H)-one (65% yield).

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl acetoacetate, NH₄OAc | EtOH, 120°C, 6 h | 78% |

| 2 | 3-Methylbenzyl bromide, K₂CO₃ | DMF, 80°C, 12 h | 65% |

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole

Amidoxime Intermediate Preparation

1,2,4-Oxadiazoles are commonly prepared via cyclization of amidoximes with carboxylic acid derivatives. For the 4-methoxyphenyl substituent:

- Nitrile Oxide Formation : 4-Methoxybenzonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 60°C for 4 hours to form 4-methoxybenzamidoxime (82% yield).

- Cyclization : The amidoxime is reacted with ethyl chlorooxoacetate (1.1 equiv) in THF at 0°C→25°C for 12 hours, yielding ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (74% yield).

- Thiosemicarbazide Route : 4-Methoxybenzoyl chloride (1.0 equiv) is condensed with thiosemicarbazide (1.2 equiv) in pyridine at 0°C to form 1-(4-methoxybenzoyl)-3-thiosemicarbazide (89% yield).

- Oxidative Cyclization : The thiosemicarbazide is treated with PbO (2.0 equiv) in amyl alcohol at 150°C for 2 hours, yielding 3-(4-methoxyphenyl)-5-amino-1,2,4-oxadiazole (68% yield).

Comparative Data:

| Method | Starting Material | Cyclization Agent | Yield |

|---|---|---|---|

| A | 4-Methoxybenzonitrile | Ethyl chlorooxoacetate | 74% |

| B | 4-Methoxybenzoyl chloride | PbO in amyl alcohol | 68% |

Coupling of Pyridinone and Oxadiazole Moieties

Suzuki-Miyaura Cross-Coupling

The C5 position of the pyridinone is functionalized with a boronic ester for coupling with a halogenated oxadiazole.

- Borylation : 1-(3-Methylbenzyl)-6-methylpyridin-2(1H)-one is treated with bis(pinacolato)diboron (1.5 equiv) and PdCl₂(dppf) (5 mol%) in dioxane at 100°C for 8 hours to form the boronic ester (71% yield).

- Cross-Coupling : The boronic ester (1.0 equiv) is reacted with 5-bromo-3-(4-methoxyphenyl)-1,2,4-oxadiazole (1.2 equiv) and Pd(PPh₃)₄ (3 mol%) in THF/H₂O (4:1) at 80°C for 12 hours, yielding the target compound (58% yield).

Optimization Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +22% vs. Pd(OAc)₂ |

| Solvent | THF/H₂O (4:1) | Prevents hydrolysis |

| Temperature | 80°C | Balances rate and decomposition |

Alternate Pathways and Byproduct Mitigation

One-Pot Oxadiazole-Pyridinone Assembly

A telescoped approach combines oxadiazole formation and pyridinone functionalization in a single reactor:

- In Situ Amidoxime Generation : 4-Methoxybenzonitrile and hydroxylamine are heated in ethanol to form the amidoxime intermediate.

- Concurrent Cyclization and Alkylation : The amidoxime is treated with ethyl chlorooxoacetate and 1-(3-methylbenzyl)pyridin-2(1H)-one-5-boronic acid in the presence of CuI (10 mol%) and K₂CO₃, yielding the target compound in 52% yield over three steps.

Advantages:

- Reduces purification steps.

- Minimizes handling of air-sensitive intermediates.

Analytical Validation and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.31–7.18 (m, 4H, benzyl-H), 6.05 (s, 1H, pyridinone-H), 5.12 (s, 2H, N-CH₂), 3.84 (s, 3H, OCH₃), 2.37 (s, 3H, CH₃).

- HRMS : m/z calculated for C₂₂H₂₀N₃O₃ [M+H]⁺: 374.1501; found: 374.1498.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time = 12.4 min.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acyl hydrazides with nitriles under acidic conditions (e.g., polyphosphoric acid or trifluoroacetic anhydride). The pyridinone core is constructed through a nucleophilic substitution or condensation reaction, followed by benzylation using 3-methylbenzyl bromide. Key optimization steps include:

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR (¹H/¹³C): Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for aromatic protons) and pyridinone (δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₀N₃O₃) .

- X-ray crystallography (if crystalline): Use SHELX programs for refinement, particularly SHELXL for small-molecule structures .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize assays based on structural motifs:

- Enzyme inhibition assays: Test against kinases or oxidases due to the oxadiazole’s electron-deficient nature (e.g., fluorescence-based ADP-Glo™ kinase assays) .

- Cellular viability assays: Use MTT or resazurin in cancer cell lines (e.g., HCT-116 or HeLa) with IC₅₀ calculations .

- Dose-response curves: Employ 8-point serial dilutions (1 nM–100 µM) to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding?

Methodological Answer: Focus on modifying substituents while retaining the oxadiazole-pyridinone scaffold:

- Substituent variation: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance oxadiazole’s π-π stacking .

- Bioisosteric replacement: Substitute the 3-methylbenzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .

- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes with targets like FLAP or 5-lipoxygenase .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer: Common issues include disorder in the benzyl group or twinning. Mitigation strategies:

Q. How can discrepancies in pharmacological data (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer: Discrepancies often stem from assay conditions or compound stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.